molecular formula C9H16O2 B2802628 4-cyclopentylbutanoic Acid CAS No. 5732-65-0

4-cyclopentylbutanoic Acid

Cat. No.: B2802628
CAS No.: 5732-65-0
M. Wt: 156.225
InChI Key: YIDKMWJJCIUSPI-UHFFFAOYSA-N
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Description

4-Cyclopentylbutanoic acid is an organic compound with the molecular formula C₉H₁₆O₂ It is characterized by a cyclopentyl group attached to the fourth carbon of a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclopentylbutanoic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopentane with butyric acid derivatives under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity. The choice of raw materials and reaction conditions is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopentylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the cyclopentyl group into a cyclopentanone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the cyclopentyl ring can be substituted with halogens or other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Cyclopentanone derivatives.

    Reduction: 4-cyclopentylbutanol.

    Substitution: Halogenated cyclopentylbutanoic acids.

Scientific Research Applications

4-Cyclopentylbutanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-cyclopentylbutanoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    Cyclopentanecarboxylic acid: Similar structure but with a shorter carbon chain.

    Cyclohexylbutanoic acid: Similar chain length but with a cyclohexyl group instead of cyclopentyl.

Uniqueness: 4-Cyclopentylbutanoic acid is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-cyclopentylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-9(11)7-3-6-8-4-1-2-5-8/h8H,1-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDKMWJJCIUSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5732-65-0
Record name 4-cyclopentylbutanoic acid
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